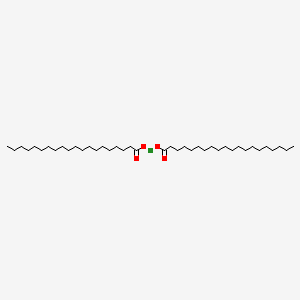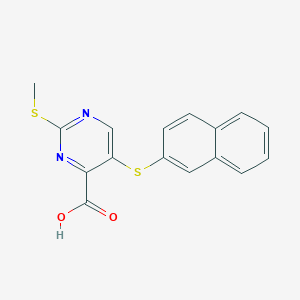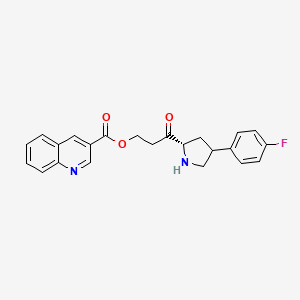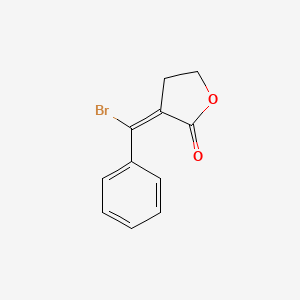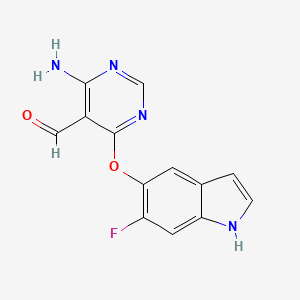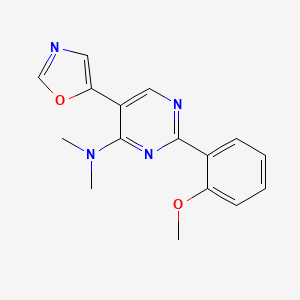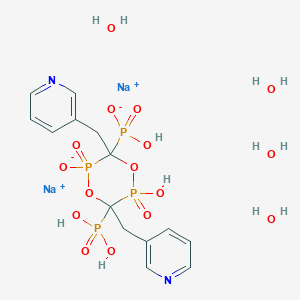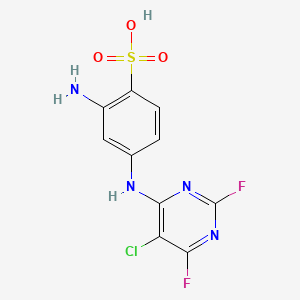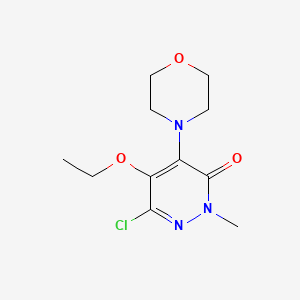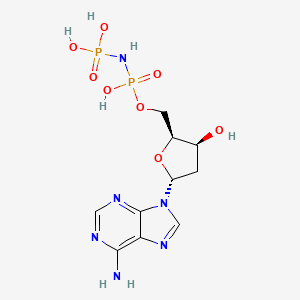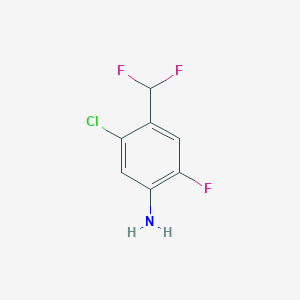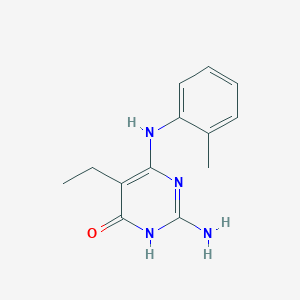![molecular formula C22H19NO4S B15215933 Acridine, 2,7-dimethoxy-9-[(phenylmethyl)sulfonyl]- CAS No. 827303-21-9](/img/structure/B15215933.png)
Acridine, 2,7-dimethoxy-9-[(phenylmethyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Benzylsulfonyl)-2,7-dimethoxyacridine is a chemical compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of benzylsulfonyl and dimethoxy groups in the structure of 9-(Benzylsulfonyl)-2,7-dimethoxyacridine imparts unique chemical and physical properties, making it a compound of interest for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 9-(Benzylsulfonyl)-2,7-dimethoxyacridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,7-dimethoxyacridine and benzylsulfonyl chloride.
Reaction Conditions: The key step involves the sulfonylation of 2,7-dimethoxyacridine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure 9-(Benzylsulfonyl)-2,7-dimethoxyacridine.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and efficiency.
Análisis De Reacciones Químicas
9-(Benzylsulfonyl)-2,7-dimethoxyacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: The benzylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
9-(Benzylsulfonyl)-2,7-dimethoxyacridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various acridine derivatives with potential biological activities.
Biology: In biological research, 9-(Benzylsulfonyl)-2,7-dimethoxyacridine is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to intercalate into DNA makes it a valuable tool for studying DNA interactions and mechanisms of action.
Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its unique chemical structure allows for the development of novel drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, 9-(Benzylsulfonyl)-2,7-dimethoxyacridine is used in the development of dyes, pigments, and materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 9-(Benzylsulfonyl)-2,7-dimethoxyacridine involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting the normal function of DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the benzylsulfonyl group can interact with specific protein targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
9-(Benzylsulfonyl)-2,7-dimethoxyacridine can be compared with other similar compounds such as:
2,7-Dimethoxyacridine: Lacks the benzylsulfonyl group, resulting in different chemical and biological properties.
9-(Benzylsulfonyl)acridine: Lacks the methoxy groups, which may affect its solubility and reactivity.
9-(Benzylsulfonyl)-2-methoxyacridine: Contains only one methoxy group, leading to variations in its chemical behavior and biological activity.
The uniqueness of 9-(Benzylsulfonyl)-2,7-dimethoxyacridine lies in the combination of benzylsulfonyl and dimethoxy groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
827303-21-9 |
|---|---|
Fórmula molecular |
C22H19NO4S |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
9-benzylsulfonyl-2,7-dimethoxyacridine |
InChI |
InChI=1S/C22H19NO4S/c1-26-16-8-10-20-18(12-16)22(19-13-17(27-2)9-11-21(19)23-20)28(24,25)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3 |
Clave InChI |
GTJVRBWVKKBKJB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)(=O)CC4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


